molecular formula C9HF17O B14484666 1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-ol CAS No. 64614-34-2

1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-ol

Cat. No.: B14484666
CAS No.: 64614-34-2
M. Wt: 448.08 g/mol
InChI Key: QNJRXCHNQKAWBV-UHFFFAOYSA-N
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Description

1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-ol is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a non-1-en-1-ol backbone. This compound is of significant interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-ol typically involves multiple steps, including the introduction of fluorine atoms and the formation of the en-1-ol structure. Common synthetic routes include:

    Fluorination Reactions: Utilizing reagents such as elemental fluorine (F2) or fluorinating agents like sulfur tetrafluoride (SF4) to introduce fluorine atoms.

    Alkene Formation: Employing elimination reactions to form the double bond in the en-1-ol structure.

    Hydroxylation: Introducing the hydroxyl group (-OH) through reactions with oxidizing agents.

Industrial production methods often involve large-scale fluorination processes under controlled conditions to ensure the safety and efficiency of the synthesis.

Chemical Reactions Analysis

1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The double bond can be reduced to form saturated alcohols using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds and materials.

    Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-ol is primarily influenced by the presence of fluorine atoms, which can alter the electronic properties of the molecule. These changes can affect the compound’s interactions with molecular targets, such as enzymes or receptors, and influence its biological activity. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-ol can be compared to other fluorinated compounds, such as:

    Perfluorooctanoic acid (PFOA): Known for its use in the production of non-stick coatings and its environmental persistence.

    Perfluorooctanesulfonic acid (PFOS): Used in firefighting foams and stain repellents, also noted for its environmental impact.

    Fluorinated ethers: Utilized in various industrial applications due to their chemical stability and low reactivity.

The uniqueness of this compound lies in its specific structure and the high degree of fluorination, which imparts distinct chemical and physical properties.

Properties

CAS No.

64614-34-2

Molecular Formula

C9HF17O

Molecular Weight

448.08 g/mol

IUPAC Name

1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-ol

InChI

InChI=1S/C9HF17O/c10-1(2(11)27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h27H

InChI Key

QNJRXCHNQKAWBV-UHFFFAOYSA-N

Canonical SMILES

C(=C(O)F)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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